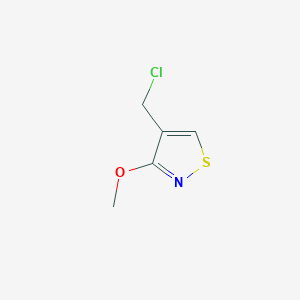
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid, also known as TPNPA, is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mechanism of Action
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid acts as a selective allosteric modulator of GPCRs, binding to a specific site on the receptor and altering its activity without directly activating or inhibiting it. This mechanism of action allows (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid to selectively modulate the activity of specific GPCRs, which is important for studying their function in the brain.
Biochemical and Physiological Effects:
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid has been shown to have a range of biochemical and physiological effects, depending on the specific GPCR it is modulating. For example, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid has been shown to increase the activity of the dopamine D2 receptor, which is involved in reward and addiction, while decreasing the activity of the opioid receptor, which is involved in pain perception.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid in lab experiments is its selectivity for specific GPCRs, which allows researchers to study the function of these receptors in a more targeted and precise way. However, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid can also have off-target effects on other GPCRs, which can complicate data interpretation. Additionally, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid can be difficult to synthesize and is not commercially available, which can limit its use in some labs.
Future Directions
There are several future directions for research on (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid, including:
1. Developing new synthesis methods to make (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid more widely available for scientific research.
2. Studying the effects of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid on different GPCRs to better understand their function in the brain.
3. Investigating the potential therapeutic applications of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid for neurological disorders such as addiction and pain.
4. Developing new allosteric modulators based on the structure of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid to improve their selectivity and efficacy.
Synthesis Methods
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid can be synthesized through a multistep process, starting with the reaction of 1,2,3,4-tetrahydronaphthalene with ethylmagnesium bromide to form 1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol. This intermediate can then be converted to (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid through a series of reactions involving protection and deprotection steps.
Scientific Research Applications
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are important signaling molecules in the brain. (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid has also been used to study the role of GPCRs in pain perception, addiction, and other neurological disorders.
properties
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11H,4,6,8H2,1H3,(H,14,15)/t9-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIFKRHNGVRWFH-BFHBGLAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2430881.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2430882.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2430883.png)
![2-chloro-1-[1-(1,1-dioxidotetrahydrothien-3-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2430884.png)

![(E)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430887.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2430888.png)


![3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2430893.png)


![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430896.png)
